8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to an imidazo[1,2-c]pyrimidine core. The presence of these functional groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) to promote the cyclization and bromination processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit diverse biological activities.
Scientific Research Applications
8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity. The bromine atom and carboxylic acid group play crucial roles in the binding interactions, enhancing the compound’s affinity and specificity for its molecular targets .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom and the fused ring system.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but may have different substituents at various positions.
Uniqueness: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-3-11-5(7(12)13)2-10-6(4)11/h1-3H,(H,12,13) |
InChI Key |
XRHQHVWBVSBKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=N1)C(=O)O)Br |
Origin of Product |
United States |
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